

# Essential Safety and Operational Guide for Handling JAK-IN-35

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## Compound of Interest

Compound Name: JAK-IN-35

Cat. No.: B1682784

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For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety Protocols, Experimental Methodologies, and Disposal Plans for the JAK1/JAK3 Inhibitor, **JAK-IN-35**.

This document provides crucial safety and logistical information for the handling and use of **JAK-IN-35**, a potent dual inhibitor of Janus kinase 1 (JAK1) and Janus kinase 3 (JAK3). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.

## Immediate Safety and Handling

Proper personal protective equipment (PPE) is mandatory when handling **JAK-IN-35**. This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling of the compound in solid form should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles. In case of accidental contact, immediate action is critical.

Exposure Route	First Aid Measures
Eye Contact	Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart to ensure thorough rinsing. Seek immediate medical attention.
Skin Contact	Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.
Inhalation	Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
Ingestion	Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

## Quantitative Data Summary

**JAK-IN-35** exhibits high potency and selectivity for JAK1 and JAK3 over other kinases. The following table summarizes its key inhibitory concentrations.

Target	IC50 (nM)
JAK1	0.9
JAK3	1.9
TYK2	25
JAK2	15
ROCK1	95
ROCK2	43

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

## Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a representative method for determining the inhibitory activity of **JAK-IN-35** against a specific JAK kinase in a biochemical assay.

Objective: To quantify the in vitro potency of **JAK-IN-35** by determining its IC50 value against a target JAK enzyme.

Materials:

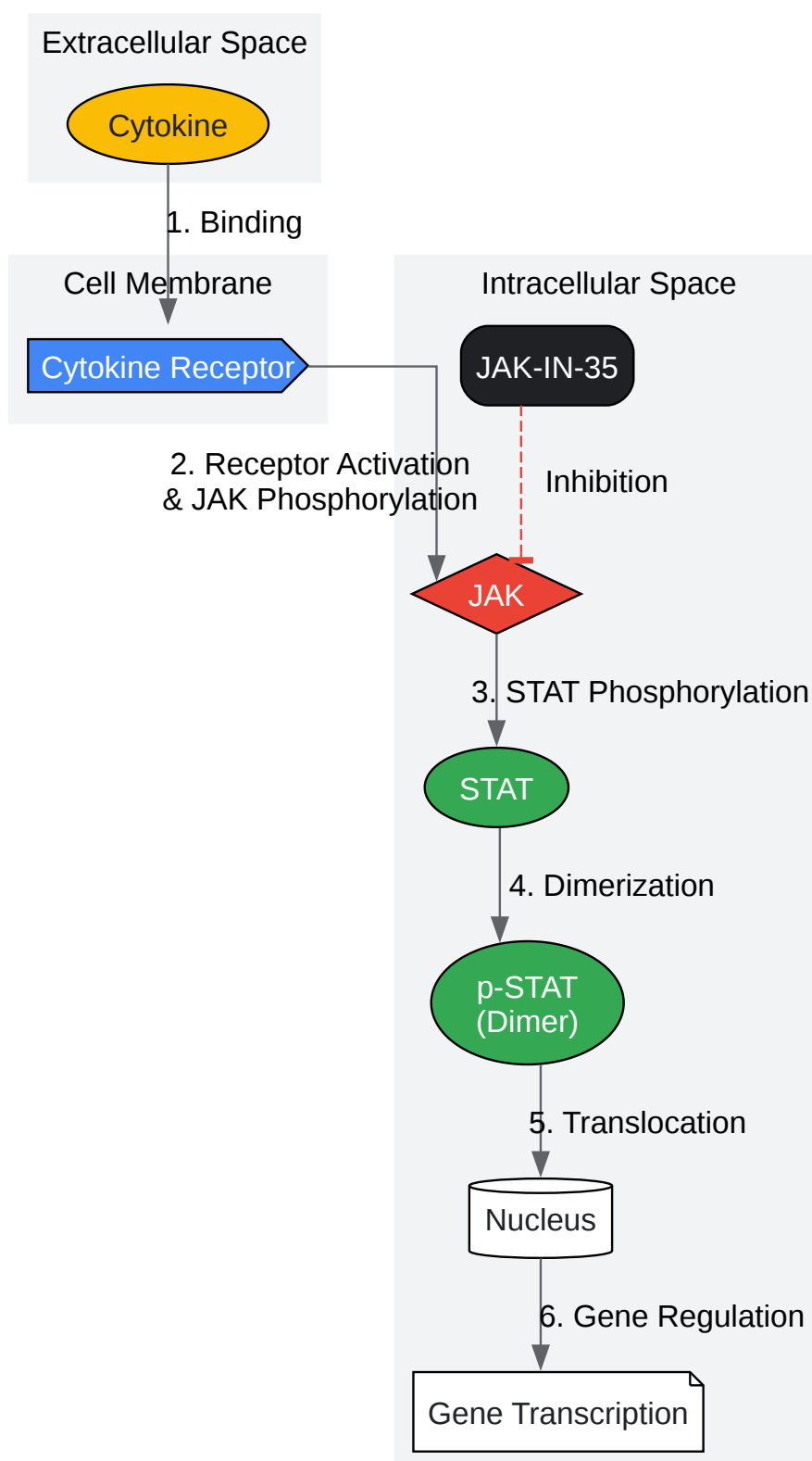
- Recombinant human JAK enzyme (e.g., JAK1, JAK3)
- ATP (Adenosine triphosphate)
- Peptide substrate specific for the JAK enzyme
- Assay buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- **JAK-IN-35** (or other test compounds) at various concentrations
- Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well assay plates
- Plate reader capable of luminescence detection

Procedure:

- Compound Preparation: Prepare a serial dilution of **JAK-IN-35** in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations.
- Enzyme and Substrate Preparation: Dilute the recombinant JAK enzyme and the specific peptide substrate in the assay buffer to their optimal concentrations.

- Assay Reaction:
  - Add 2.5  $\mu$ L of the diluted **JAK-IN-35** solution to the wells of a 384-well plate.
  - Add 5  $\mu$ L of the prepared JAK enzyme solution to each well.
  - Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
  - Initiate the kinase reaction by adding 2.5  $\mu$ L of ATP solution to each well.
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Detection:
  - Stop the kinase reaction and measure the amount of ADP produced using a suitable detection reagent, such as the ADP-Glo™ Kinase Assay, following the manufacturer's instructions.
  - Read the luminescence signal on a plate reader.
- Data Analysis:
  - Calculate the percentage of inhibition for each concentration of **JAK-IN-35** relative to a no-inhibitor control.
  - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Signaling Pathway Diagram



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